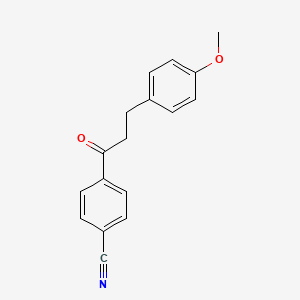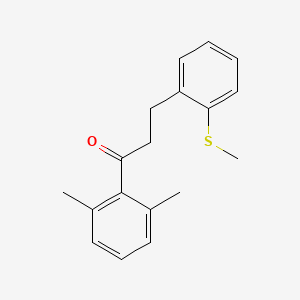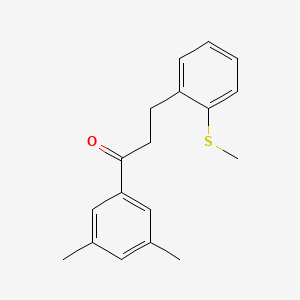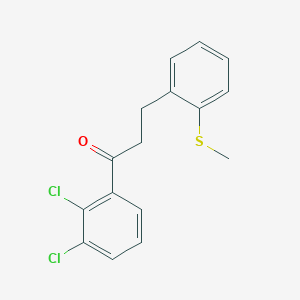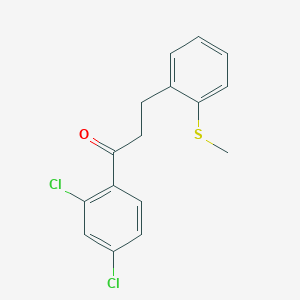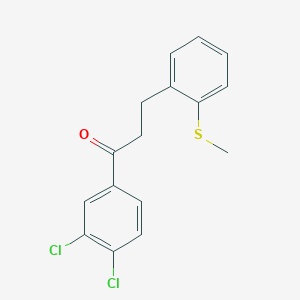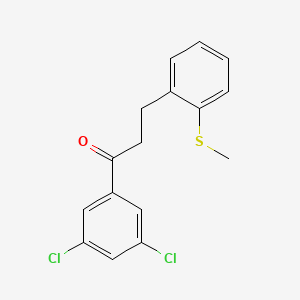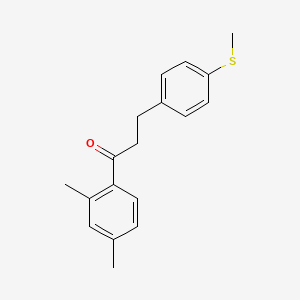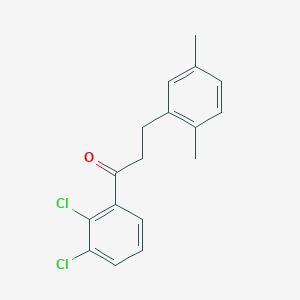
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a heterocyclic organic compound . It has a molecular weight of 307.21 . The IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is C17H16Cl2O . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 430.3ºC at 760 mmHg . The compound has a density of 1.206g/cm³ .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- A study explored the structural characteristics of a similar compound, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, highlighting the molecular interactions and planarity in the crystal structure, which could be relevant for understanding the chemical behavior of 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Bappalige, Narayana, Upadyaya, & Brinda, 2009).
Material Science and Polymer Chemistry
- New organic semiconducting polymers containing 3,6-Dimethyl(thieno[3,2-b]thiophene, a core unit structurally similar to 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone, were synthesized and analyzed for their potential in organic thin-film transistors, suggesting applications in electronics (Kong, Jung, Cho, Kang, Park, Cho, & Shim, 2009).
Reactions with Alkenals
- Research on the reaction of m-diphenols with 2-alkenals, including compounds like 2,5-dimethylresorcinol which is structurally related to the compound , demonstrated their scavenging ability, relevant for understanding chemical interactions and potential applications in chemical synthesis (Hidalgo & Zamora, 2014).
Molecular Structure and Hydrogen Bonding
- The molecular structure of (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one was analyzed, demonstrating the significance of hydrogen bonding in crystal packing, which can be pertinent to understanding similar structures like 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).
Photoreduction Reactions
- A study on chloro-substituted benzophenone derivatives examined their triplet reactivity and photoreduction reactions, providing insights into the photochemical properties that could be relevant for 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Li, Xue, Cheng, Du, & Phillips, 2012).
Synthesis of Polyesters and Polymers
- The synthesis of thermosetting poly(phenylene ether) containing allyl groups, including 2,6-dimethylphenol as a component, suggests potential applications in creating durable materials and could provide insights for compounds like 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-12(2)13(10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQMGWHFVNXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644755 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-96-3 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


